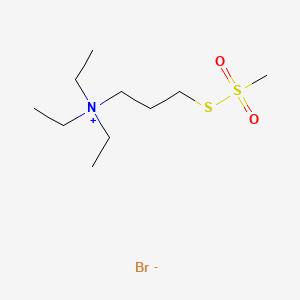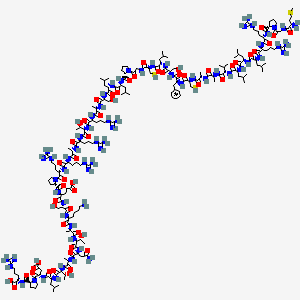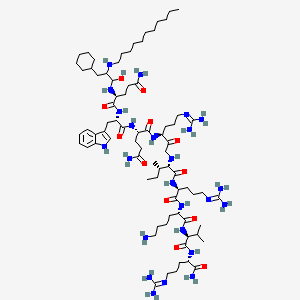
3-(Triethylammonium)propyl Methanthiosulfonate Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . It has been used with SCAM to probe both the function and topology of a number of ligand-gated ion channels .
Molecular Structure Analysis
The molecular formula of this compound is C10H24BrNO2S2 . Its molecular weight is 334.33 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 334.33 . The molecular formula is C10H24BrNO2S2 .Scientific Research Applications
Methyl Coenzyme M Reductase System : Analogues of 2-(methylthio)ethanesulfonate, such as 3-(methylthio)propanesulfonate, were investigated for their activity in the methyl coenzyme M reductase system found in Methanobacterium thermoautotrophicum. These analogues were tested for their ability to inhibit the reduction of methyl-coenzyme M to methane, with some proving to be potent inhibitors (Gunsalus, Romesser, & Wolfe, 1978).
Reactions with Betaine : A study detailed the behavior of diethyl bromomalonate with tertiary aliphatic amines, contributing to the understanding of reactions involving similar bromide salts (Wittmann, Sobhi, & Petio, 1976).
Phosphine Ligand in Suzuki–Miyaura Reaction : A phosphinobiphenyl compound tagged with amidosulfonate, related to 3-(Triethylammonium)propyl Methanthiosulfonate Bromide, was synthesized and used in the Suzuki–Miyaura cross-coupling reaction. This research demonstrates the compound's utility in organic synthesis, particularly in water-based reactions (Schulz, Císařová, & Štěpnička, 2015).
Homogeneous Hydrogenation of Alkenes : Research involving the triethylammonium salt of a complex of polyacrylic acid with rhodium(III) highlighted its effectiveness in the hydrogenation of internal alkenes, indicating potential applications in catalysis (Nakamura & Hirai, 1974).
Halogenated Squaraine Dyes : This study explored the synthesis and photophysical properties of halogenated squaraine dyes, including their interaction with cetyltrimethylammonium bromide, revealing insights into their potential as photochemotherapeutic agents (Ramaiah et al., 1997).
Energy Transfer Properties of Conjugated Oligomers : A study on the synthesis of various benzene tetrabromides, including those with trimethylammonium groups, provided insights into the energy transfer properties of water-soluble conjugated oligomers. This has implications for the development of materials with specific optical properties (Liu, Gaylord, Wang, & Bazan, 2003).
Partial Molal Heat Capacities : Research on tetraalkylammonium bromides, including triethylammonium bromide, in methanol provided valuable data on their thermodynamic properties, which is critical for understanding solvation processes (Shin & Criss, 1978).
Ionic Liquid Monomer Units in Polymerization : The study involved the synthesis of hydrophilic polymers using imidazolium-based ionic liquid monomers, similar to this compound. These polymers were used to create double hydrophilic block copolymers, showcasing the material's utility in polymer science (Vijayakrishna et al., 2008).
Mechanism of Action
Target of Action
3-(Triethylammonium)propyl Methanthiosulfonate Bromide is an analog of the charged MTS reagent MTSET . Its primary targets are ligand-gated ion channels . These channels play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets by binding to the ligand-gated ion channels
Biochemical Pathways
The compound affects the function and topology of a number of ligand-gated ion channels . These channels are part of larger biochemical pathways involved in signal transmission in the nervous system. The downstream effects of these pathways can influence a variety of physiological processes.
Result of Action
Its ability to probe the function and topology of ligand-gated ion channels suggests it may influence the transmission of signals in the nervous system .
Properties
IUPAC Name |
triethyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24NO2S2.BrH/c1-5-11(6-2,7-3)9-8-10-14-15(4,12)13;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMSYCCXSSOJQO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CCCSS(=O)(=O)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676173 |
Source


|
| Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219789-15-8 |
Source


|
| Record name | N,N,N-Triethyl-3-[(methanesulfonyl)sulfanyl]propan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![d[Cha4]AVP](/img/structure/B561571.png)



![[Ala17]-MCH](/img/no-structure.png)






![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)


